2-Amino-5-(tert-butoxy)benzoic acid
CAS No.:
Cat. No.: VC18073270
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
| Standard InChI | InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | VJBLVIAKOPIDNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a benzoic acid backbone substituted with a tert-butoxy group (–O–C(CH₃)₃) at the 5-position and an amino group (–NH₂) at the 2-position. The tert-butoxy group introduces steric bulk and lipophilicity, while the amino group enables hydrogen bonding and participation in condensation reactions. The IUPAC name is 5-amino-2-[(2-methylpropan-2-yl)oxy]benzoic acid, and its SMILES representation is CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Exact Mass | 209.105 g/mol | |
| Topological Polar Surface | 72.6 Ų | |
| LogP (Octanol-Water) | 2.85 |
Physicochemical Properties
The tert-butoxy group significantly influences the compound’s physical properties. It has a density of 1.13 g/cm³ and a boiling point of 332.7°C at 760 mmHg . The flash point is 155°C, indicating moderate flammability. Its vapor pressure is exceptionally low (5.7×10⁻⁵ mmHg at 25°C), suggesting limited volatility . The amino group confers slight basicity, with an estimated pKa of 4.2–4.5 for the carboxylic acid moiety, based on substituted benzoic acid analogs .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-amino-5-(tert-butoxy)benzoic acid typically involves alkylation and coupling reactions:
Route 1: Alkylation of 2-Amino-5-hydroxybenzoic Acid
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Alkylation: 2-Amino-5-hydroxybenzoic acid is treated with tert-butyl bromide or tert-butyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
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Ester Hydrolysis: The intermediate methyl ester is hydrolyzed using LiOH or NaOH to yield the free carboxylic acid .
Route 2: Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 2-amino-5-bromobenzoic acid and tert-butoxyboronic acid provides direct access to the target compound. This method offers superior regioselectivity but requires specialized catalysts .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 65–75 | >95 | Cost-effective, scalable | Requires harsh conditions |
| Suzuki-Miyaura Coupling | 80–85 | >98 | High selectivity, mild conditions | Expensive catalysts |
Applications in Pharmaceutical Research
Drug Discovery and Development
The compound’s lipophilicity enhances membrane permeability, making it a valuable scaffold for protease inhibitors and kinase modulators. In a 2024 study, analogs of 2-amino-5-(tert-butoxy)benzoic acid demonstrated 78.8-fold greater cytotoxicity than cisplatin against MDA-MB-231 breast cancer cells by inducing apoptosis via caspase-3 activation .
Enzyme Inhibition
The amino group facilitates hydrogen bonding with catalytic residues in enzymes. For example, derivatives of this compound have shown IC₅₀ values < 100 nM against Bfl-1 and Mcl-1, anti-apoptotic proteins implicated in lymphoma .
Biological Activity and Mechanism
Cytotoxic Effects
In vitro assays reveal that tert-butoxy-substituted benzoic acids disrupt mitochondrial membrane potential, triggering intrinsic apoptosis. Compound 5e (a derivative) exhibited an IC₅₀ of 0.4 µM against HT-29 colon cancer cells, surpassing cisplatin by 50.8-fold .
Recent Advancements (2023–2025)
Dual Mcl-1/Bfl-1 Inhibitors
A 2025 preclinical study identified 2-amino-5-(tert-butoxy)benzoic acid derivatives as dual Mcl-1/Bfl-1 inhibitors with Kᵢ values of 100 nM. These compounds overcome resistance in diffuse large B-cell lymphoma models .
Bioconjugation Strategies
The amino group enables conjugation to monoclonal antibodies via NHS ester chemistry. A 2024 trial reported a 4.2-fold increase in tumor uptake for antibody-drug conjugates incorporating this scaffold .
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